3,4-DIMETHOXY-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
Overview
Description
3,4-DIMETHOXY-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety linked to a pyrido[1,2-a]pyrimidine ring system, which is further substituted with methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzoyl chloride with 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
3,4-DIMETHOXY-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the core pyrido[1,2-a]pyrimidine structure and exhibit similar biological activities.
3,4-Dimethoxybenzamide derivatives: These compounds share the benzamide moiety and are studied for their pharmacological properties.
Uniqueness
3,4-DIMETHOXY-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrido[1,2-a]pyrimidine ring with the dimethoxybenzamide moiety enhances its potential as a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-13-7-6-11(9-14(13)24-2)16(21)19-12-10-18-15-5-3-4-8-20(15)17(12)22/h3-10H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYIQQSLHNMSDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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